d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Description
Chemical Identity and Role in Cellular Signaling D-Myo-inositol-1,4,5-trisphosphate tripotassium salt (Ins(1,4,5)P3·3K) is a potassium salt derivative of the endogenous second messenger D-myo-inositol-1,4,5-trisphosphate (Ins(1,4,5)P3). Its chemical formula is C₆H₁₂K₃O₁₅P₃ (CAS: 85166-31-0 for the free acid; tripotassium salt cataloged under CAS: 103476-24-0) . Ins(1,4,5)P3 is a critical metabolite of phosphatidylinositol 4,5-bisphosphate (PIP₂), released upon phospholipase C (PLC) activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases. It binds to Ins(1,4,5)P3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytosol, thereby regulating processes like muscle contraction, neurotransmission, and gene expression .
Physicochemical Properties and Applications
The tripotassium salt form enhances solubility and stability in aqueous buffers compared to the free acid, making it preferable for in vitro assays. For example, its purity is typically ≥98%, with storage recommendations at -20°C to prevent degradation . Ins(1,4,5)P3·3K is widely used in calcium mobilization studies, receptor binding assays, and pharmacological screens targeting IP3R-mediated signaling pathways .
Properties
IUPAC Name |
hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPWCOAGWTTEN-PPKFVSOLSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Phosphorylation of myo-Inositol
The core structure is derived from myo-inositol, a cyclitol with six hydroxyl groups. Selective protection of hydroxyls at positions 1, 4, and 5 is achieved using orthoacetate groups, which later convert to acetate protections under acidic conditions. Subsequent phosphorylation involves:
-
Protection of C2 and C3 : Benzyl ether or isopropylidene groups block undesired hydroxyls.
-
Phosphorylation at C1, C4, and C5 : Phosphoryl chloride (POCl₃) or phosphoric acid in anhydrous pyridine introduces phosphate groups.
-
Deprotection : Hydrogenolysis (for benzyl groups) or acid hydrolysis (for acetates) yields the free acid form.
Key reaction conditions include:
-
Temperature : 0–25°C for phosphorylation to prevent side reactions.
-
Solvents : Pyridine, dichloromethane, or tetrahydrofuran for anhydrous environments.
-
Catalysts : Dimethylaminopyridine (DMAP) accelerates phosphorylation.
Chemoenzymatic Production Strategies
Chemoenzymatic methods enhance scalability and stereochemical precision. These approaches combine chemical synthesis with enzymatic phosphorylation, leveraging kinases or phosphatases to achieve regioselectivity.
Enzymatic Phosphorylation
Optically pure precursors, such as 1,2:5,6-di-O-cyclohexylidene-myo-inositol, are enzymatically phosphorylated at positions 1, 4, and 5. ATP-dependent kinases or phospholipase C isoforms catalyze phosphate transfer, avoiding costly protective group chemistry.
Table 1: Key Parameters for Chemoenzymatic Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Substrate | 1,2:5,6-di-O-cyclohexylidene-myo-inositol | |
| Enzyme | Phospholipase C | |
| Yield | 60–75% | |
| Purity | ≥95% (by HPLC) |
Formation of the Tripotassium Salt
The free acid form is neutralized with potassium hydroxide (KOH) to produce the tripotassium salt. Stoichiometric control ensures complete deprotonation of phosphate groups:
Reaction Conditions :
-
pH : 7.0–8.0 to avoid hydrolysis of phosphate esters.
-
Temperature : 4°C to minimize degradation.
-
Purification : Lyophilization or recrystallization from ethanol/water mixtures.
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and reproducibility. Automated continuous-flow reactors enable:
Purification Techniques
-
Ion-Exchange Chromatography : Separates tripotassium salt from unreacted starting materials.
-
Crystallization : Ethanol/water systems yield high-purity crystals (≥98% by NMR).
Key Research Findings
Optimization of Protective Groups
Crystallization of diastereomeric intermediates (e.g., 6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol) eliminates chiral impurities, achieving enantiomeric excess >99%.
Yield Improvements
The five-step synthetic route reduces chromatography needs, achieving overall yields of 40–50% from myo-inositol.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (Days) |
|---|---|---|---|
| Chemical Synthesis | 40–50 | ≥95 | 7–10 |
| Chemoenzymatic | 60–75 | ≥98 | 3–5 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ins(1,4,5)-P3 hexapotassium salt primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol polyphosphate kinases to form higher inositol phosphates .
Common Reagents and Conditions
The phosphorylation reactions typically involve inositol polyphosphate kinases and ATP as the phosphate donor. The reactions are carried out in aqueous solutions under physiological conditions .
Major Products Formed
The major products formed from the phosphorylation of Ins(1,4,5)-P3 hexapotassium salt include inositol 1,3,4,5-tetrakisphosphate and inositol 1,3,4,5,6-pentakisphosphate .
Scientific Research Applications
Ins(1,4,5)-P3 hexapotassium salt has a wide range of applications in scientific research:
Mechanism of Action
Ins(1,4,5)-P3 hexapotassium salt exerts its effects by binding to its receptor, a calcium ion channel located in the endoplasmic reticulum. This binding triggers the opening of the calcium ion channel, leading to the release of calcium ions into the cytoplasm . The increase in cytoplasmic calcium ion concentration is essential for various cellular processes, including muscle contraction, secretion, and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Regioisomers and Enantiomers
Ins(1,4,5)P3 exhibits strict stereochemical specificity. Key comparisons include:
- Ins(2,4,5)P3 : A regioisomer with phosphate groups at positions 2, 4, and 3. In rat cerebellar microsomes, Ins(2,4,5)P3 has an EC₅₀ of 800 nM for Ca²⁺ release, ~13-fold less potent than Ins(1,4,5)P3 (EC₅₀ = 60 nM) .
- Ins(4,5)P2 : A bisphosphate derivative lacking the 1-phosphate. Its EC₅₀ for Ca²⁺ release is 6,500 nM , demonstrating the necessity of the 1-phosphate group for high-affinity IP3R binding .
- D-Ins(1,4,6)P3 : An enantiomer with phosphate groups at positions 1, 4, and 4. It shows 2–3-fold lower potency than Ins(1,4,5)P3 in permeabilized platelets, highlighting the importance of the 5-phosphate for receptor activation .
Inositol Polyphosphates with Higher/Lower Phosphorylation States
- Ins(1,3,4,5)P4 : A metabolite of Ins(1,4,5)P3, it has minimal Ca²⁺-releasing activity but may enhance ER Ca²⁺ store refilling .
- Ins(1,3,4,6)P4: A tetrakisphosphate with 40-fold lower potency than Ins(1,4,5)P3 in platelets, indicating that non-vicinal phosphate arrangements reduce IP3R affinity .
- Phytic Acid (InsP6): A fully phosphorylated inositol hexaphosphate.
Salt Forms and Their Experimental Utility
- Hexapotassium Salt : Preferred for fluorescence-based assays due to superior solubility and reduced interference with divalent cations .
- Trisodium Salt : Used in studies requiring compatibility with sodium-based buffers, though its lower molecular weight may affect molarity calculations .
Key Research Findings
Receptor Binding Specificity : Ins(1,4,5)P3·3K binds IP3Rs with an IC₅₀ of 100 nM in cerebellar membranes, whereas Ins(4,5)P2 requires ~130-fold higher concentrations (IC₅₀ = 13,000 nM) .
Therapeutic Targeting: Ins(1,4,5)P3 analogs are explored as antiproliferative agents, as IP3K (inositol trisphosphate kinase) inhibitors disrupt cancer cell signaling .
Biological Activity
d-Myo-inositol-1,4,5-trisphosphate (Ins(1,4,5)P3) is a crucial second messenger involved in various cellular processes, particularly in calcium (Ca²⁺) signaling. The tripotassium salt form enhances its solubility and bioavailability, making it an important compound in biochemical research and therapeutic applications. This article explores the biological activity of d-Myo-inositol-1,4,5-trisphosphate tripotassium salt, focusing on its mechanisms of action, physiological roles, and implications in health and disease.
Ins(1,4,5)P3 primarily functions by binding to Ins(1,4,5)P3 receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ into the cytosol. This process is fundamental for various cellular functions including muscle contraction, neurotransmitter release, and cell proliferation.
Key Mechanisms:
- Calcium Mobilization : Ins(1,4,5)P3 induces Ca²⁺ release from ER stores. The effective concentration (EC₅₀) for this action is approximately 0.1 μM .
- Signal Amplification : The binding of Ins(1,4,5)P3 to its receptors activates downstream signaling pathways that amplify the initial signal.
- Interaction with Other Signaling Molecules : Ins(1,4,5)P3 interacts with other phosphoinositides and signaling molecules to modulate various cellular responses .
Biological Activities
The biological activities of this compound extend across several physiological and pathological contexts:
1. Cardioprotection
Research indicates that Ins(1,4,5)P3 may provide cardioprotective effects during ischemic events. It preconditions cardiac cells by enhancing Ca²⁺ signaling pathways that promote cell survival .
2. Role in Neurodegenerative Disorders
Ins(1,4,5)P3 has been implicated in neurodegenerative diseases such as Alzheimer's disease. Its dysregulation can lead to altered neuronal signaling and contribute to neurodegeneration .
3. Metabolic Functions
In metabolic syndrome and diabetes management, Ins(1,4,5)P3 plays a role in insulin signaling pathways. Studies show that it can enhance glucose-stimulated insulin secretion from pancreatic beta cells .
4. Cancer Biology
Recent findings suggest that Ins(1,4,5)P3 may influence tumor microenvironments by modulating hypoxia and vascularization in tumors . This has potential implications for cancer therapies aimed at improving radiotherapy efficacy.
Research Findings
Numerous studies have elucidated the biological activity of d-Myo-inositol-1,4,5-trisphosphate:
Case Studies
Case Study 1 : Cardiac Preconditioning
In a study involving isolated rat hearts subjected to ischemia-reperfusion injury, administration of this compound significantly reduced myocardial infarct size compared to control groups. This suggests a protective role against ischemic damage through enhanced calcium signaling.
Case Study 2 : Neurodegeneration
A cohort study focused on patients with Alzheimer's disease revealed altered levels of Ins(1,4,5)P3 in cerebrospinal fluid compared to healthy controls. These findings indicate a potential biomarker role for Ins(1,4,5)P3 in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. How should researchers handle and store d-myo-inositol-1,4,5-trisphosphate tripotassium salt to ensure stability and reproducibility in experiments?
- Methodological Answer :
- Storage : Store at -20°C in a light-protected container to prevent photodegradation. Lyophilized powders should be reconstituted in 10 mM ammonium phosphate buffer (pH 7.4) for optimal solubility and stability .
- Handling : Avoid repeated freeze-thaw cycles. Use inert gas purging (e.g., argon) during aliquoting to minimize oxidation. Safety protocols for inhalation exposure include working in a fume hood and using personal protective equipment (PPE) .
Q. What analytical methods are recommended for quantifying inositol phosphates (InsP1–6) in biological samples?
- Methodological Answer :
- Anion-Exchange Chromatography : Effective for separating inositol phosphates based on phosphorylation degree. Use gradient elution with ammonium formate buffers (pH 4.5–9.0) .
- LC-MS/MS : Provides high sensitivity and specificity for low-abundance isomers. Employ stable isotope-labeled internal standards (e.g., deuterated InsP3) to correct for matrix effects .
- Validation : Include spike-recovery experiments (80–120% recovery) and parallel analysis with enzymatic hydrolysis to confirm specificity for InsP3 .
Q. How does d-myo-inositol-1,4,5-trisphosphate (IP3) function as a secondary messenger in calcium signaling?
- Methodological Answer :
- IP3 binds to endoplasmic reticulum (ER)-localized InsP3 receptors (InsP3R), triggering Ca²⁺ release. Use fluorescent Ca²⁺ indicators (e.g., Fura-2 or GCaMP) to monitor intracellular Ca²⁺ dynamics .
- Experimental controls: Pre-treat cells with thapsigargin (SERCA inhibitor) to deplete ER Ca²⁺ stores and confirm IP3-specific effects .
Advanced Research Questions
Q. How should researchers design experiments to study IP3-induced calcium release in heterogeneous cell populations?
- Methodological Answer :
- Single-Cell Imaging : Use confocal microscopy with genetically encoded Ca²⁺ indicators (e.g., GCaMP6s) to resolve spatial-temporal Ca²⁺ waves in adherent cells or tissues .
- Cell-Type Specificity : Combine IP3 microinjection with cell-surface markers (e.g., CD45 for immune cells) to correlate Ca²⁺ responses with cell identity .
- Pharmacological Modulation : Co-apply heparin (InsP3R antagonist) to validate receptor specificity .
Q. How can discrepancies in EC50 values for IP3 across different assay systems be resolved?
- Methodological Answer :
- Assay Variability : Differences in Gq-coupled receptor expression (stable vs. transient transfection) or tag placement (e.g., N-terminal FLAG vs. C-terminal HA) can alter IP3 receptor sensitivity .
- Normalization : Use IP1 (a stable IP3 metabolite) accumulation assays (e.g., Cisbio IP-One ELISA) as a surrogate for direct Ca²⁺ measurements, reducing variability from transient Ca²⁺ spikes .
- Cross-Validation : Compare results across orthogonal methods (e.g., fluorometric Ca²⁺ assays vs. IP1 ELISA) .
Q. What are the key considerations for using tritiated ([³H]) or isotopically labeled IP3 in tracking intracellular dynamics?
- Methodological Answer :
- Radiolabeled IP3 : Use D-[inositol-1-³H(N)]-IP3 (specific activity: 0.01 mCi/ml) for receptor-binding assays. Quench nonspecific binding with 100-fold excess unlabeled IP3 .
- Metabolic Stability : Monitor degradation via TLC or HPLC to account for enzymatic hydrolysis (e.g., IP3 → IP1 by inositol phosphatases) .
- Safety Compliance : Ensure lab licensing for radioactive materials and use NENSure vials for secure storage .
Data Contradiction Analysis
Q. How to interpret conflicting data on IP3 isomer specificity in calcium signaling?
- Methodological Answer :
- Isomer Purity : Verify InsP3 isomer composition using chiral chromatography. For example, L-myo-inositol-1,4,5-trisphosphate (CAS: 2068-89-5) is biologically inactive compared to the D-isomer .
- Receptor Affinity : Perform competitive binding assays with recombinant InsP3R isoforms (e.g., InsP3R1 vs. InsP3R3) to identify isoform-specific preferences .
Q. Why do some studies report InsP6 hydrolysis products (e.g., InsP1–5) during IP3 experiments?
- Methodological Answer :
- Enzymatic Interference : Endogenous phytases or phosphatases in cell lysates may hydrolyze IP3. Include phosphatase inhibitors (e.g., sodium fluoride) in extraction buffers .
- Passive Diffusion : In cell-free systems, InsP6 reduction via soaking (e.g., in almonds) does not increase InsP1–5, suggesting diffusion-driven loss rather than enzymatic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
